Bis(1-benzotriazolyl)methanethione

Descripción general

Descripción

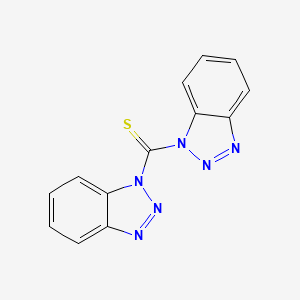

Bis(1-benzotriazolyl)methanethione is a heterocyclic compound with the molecular formula C13H8N6S and a molecular weight of 280.31 g/mol . This compound is characterized by the presence of two benzo[d][1,2,3]triazol-1-yl groups attached to a central methanethione moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-benzotriazolyl)methanethione typically involves the reaction of 1H-benzo[d][1,2,3]triazole with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The reaction mixture is stirred at room temperature for a specified period, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Análisis De Reacciones Químicas

Deoxygenation of Benzylic Alcohols

This reagent enables regioselective deoxygenation via a two-step protocol:

-

Thioacylation : Benzylic alcohols react with bis(1-benzotriazolyl)methanethione to form benzyloxythioacylbenzotriazoles (ROCSBt).

-

Radical β-Scission : Treatment with (TMS)₃SiH or Bu₃SnH under microwave/conventional heating cleaves the C–O bond, yielding deoxygenated products .

Highlights:

-

Selectivity : Benzylic hydroxyl groups are deoxygenated preferentially over aliphatic –OH groups (e.g., 1,2-diols) .

-

Scope : Compatible with ferrocenylmethanols, yielding methyl-ferrocene derivatives (79% yield) .

| Substrate | Product | Reagent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Ferrocenylmethanol | Methyl-ferrocene | (TMS)₃SiH | 0.5* | 79 |

| 4-Methoxybenzyl alcohol | Toluene derivative | Bu₃SnH | 2 | 85 |

| *Microwave conditions . |

Cobalt-Catalyzed C–C Bond Formation

CoCl₂-catalyzed reactions with aldehydes produce bis(benzotriazolyl)methane derivatives via CO₂ elimination. For example:

-

Benzaldehyde → Bis(benzotriazolyl)phenylmethane (70% yield).

-

Pyridine-2-carboxaldehyde → Bis(benzotriazolyl)pyridin-2-ylmethane (65% yield) .

Mechanism : Coordination of Co²⁺ to benzotriazole nitrogen activates the N–C(O) bond, enabling aldehyde insertion and subsequent decarbonylation .

Diels-Alder Reactions

The reagent undergoes [4+2] cycloaddition with cyclopentadiene, forming a stable crystalline adduct. This reaction is moisture-tolerant and avoids the use of toxic thiophosgene .

Mechanochemical Thiocarbamoylation

Ball-milling with anilines generates aromatic N-thiocarbamoyl benzotriazoles quantitatively in 10 minutes. This solvent-free method is efficient for solid substrates (e.g., 4-chloroaniline) .

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| 4-Chloroaniline | N-Thiocarbamoyl benzotriazole | LAG (H₂O), 10 min | 100 |

Ferrocene Functionalization

Reactions with 1-ferrocenylethanol yield regioisomeric benzotriazole adducts (31 and 32) via an SN1 pathway. Single-crystal X-ray analysis confirms exclusive C7-(R) configuration .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Overview : Bis(1-benzotriazolyl)methanethione is recognized for its effectiveness as a corrosion inhibitor, especially in metal protection within the automotive and aerospace industries.

Case Studies :

- Automotive Industry : The compound has been shown to significantly reduce corrosion rates in automotive parts exposed to harsh environments. Its mechanism involves forming a protective layer on metal surfaces, thereby preventing oxidation.

- Aerospace Applications : In aerospace applications, the compound's ability to withstand extreme conditions makes it invaluable for protecting aircraft components from corrosion.

UV Stabilization

Overview : This compound serves as a UV stabilizer, enhancing the durability of plastics and coatings exposed to sunlight.

Applications :

- Plastics Manufacturing : By incorporating this compound into plastic formulations, manufacturers can improve the longevity and performance of products such as outdoor furniture and automotive interiors.

- Coatings : It is utilized in various coating formulations to prevent degradation caused by UV exposure, thus extending the lifespan of painted surfaces.

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed as a reagent for detecting and quantifying metal ions.

Applications :

- Metal Ion Detection : The compound facilitates the detection of trace metals in environmental samples, contributing to pollution monitoring and control efforts.

- Laboratory Techniques : It is used in various laboratory techniques, including spectrophotometry and chromatography, enhancing the sensitivity and accuracy of analyses.

Pharmaceutical Applications

Overview : The properties of this compound are explored in drug formulation to enhance solubility and stability.

Case Studies :

- Active Pharmaceutical Ingredients (APIs) : Research indicates that this compound can improve the solubility of poorly soluble drugs, thereby enhancing their therapeutic efficacy. For instance, formulations containing this compound have shown improved bioavailability in clinical trials.

- Stability Studies : Stability studies demonstrate that incorporating this compound into pharmaceutical formulations can significantly reduce degradation rates under various storage conditions.

Polymer Additives

Overview : The compound is also used as an additive in polymer formulations to improve thermal stability and mechanical properties.

Applications :

- High-Performance Materials : Its incorporation into polymer matrices enhances thermal resistance, making it suitable for applications in electronics and automotive components.

- Mechanical Property Enhancement : It contributes to improved tensile strength and flexibility in polymer products, which is crucial for various industrial applications.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Corrosion Inhibition | Automotive parts protection | Reduces corrosion rates |

| Aerospace component protection | Withstands extreme environmental conditions | |

| UV Stabilization | Plastics manufacturing | Enhances longevity of outdoor products |

| Coatings for painted surfaces | Prevents degradation from UV exposure | |

| Analytical Chemistry | Metal ion detection | Improves sensitivity in environmental analyses |

| Laboratory techniques | Enhances accuracy in spectrophotometry | |

| Pharmaceutical Applications | Formulations with improved solubility | Enhances therapeutic efficacy |

| Stability enhancement for APIs | Reduces degradation rates | |

| Polymer Additives | High-performance materials | Improves thermal resistance |

| Mechanical property enhancement | Increases tensile strength |

Mecanismo De Acción

The mechanism of action of Bis(1-benzotriazolyl)methanethione involves its interaction with specific molecular targets and pathways. The compound’s triazole rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties . These interactions can modulate enzymatic activities and cellular processes, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

1H-benzo[d][1,2,3]triazol-1-ylmethanol: Similar structure but with a hydroxyl group instead of a methanethione group.

Di(1H-benzo[d][1,2,3]triazol-1-yl)methane: Lacks the sulfur atom present in Bis(1-benzotriazolyl)methanethione.

1,2,3-Triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.

Uniqueness

This compound is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives . This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

Bis(1-benzotriazolyl)methanethione is a compound featuring dual benzotriazole moieties linked to a thione group. Its unique structure positions it as a versatile agent in various chemical reactions, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its two benzotriazole rings attached to a central methanethione group. The compound's structural attributes contribute to its reactivity and interaction with biological systems, making it a candidate for drug development and other applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

- Thioacylation Reactions : Utilizing 1-(alkyl/arylthiocarbomoyl)benzotriazoles as isothiocyanate equivalents.

- Deoxygenation Protocols : A two-step deoxygenation process involving benzylic alcohols has been developed, demonstrating the compound's utility in organic synthesis .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains. The benzotriazole structure is known for its diverse pharmacological properties, which include:

- Antibacterial Activity : Compounds derived from this compound have shown effectiveness against various bacterial strains.

- Antifungal Properties : It has been observed that benzotriazole derivatives can inhibit the fungal cytochrome P450 enzyme CYP51, crucial for ergosterol biosynthesis in fungi .

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound and its derivatives:

- Antimicrobial Activity : A study demonstrated that derivatives of benzotriazole exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

- Antiprotozoal Activity : Research indicated that certain benzotriazole derivatives possess micromolar activity against Entamoeba histolytica, outperforming conventional treatments like metronidazole .

- Fungal Inhibition : Compounds based on this compound have shown promise in inhibiting fungal growth, particularly through mechanisms targeting ergosterol biosynthesis .

Data Table: Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

bis(benzotriazol-1-yl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6S/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXHYHZENMJKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-19-6 | |

| Record name | Bis(1-benzotriazolyl)methanethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.